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Compound of Interest

5-(Aminomethyl)-2-
Compound Name:
fluorobenzonitrile

Cat. No.: B033144

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-fluorobenzonitrile, registered under CAS number 368426-86-2, is a
fluorinated aromatic amine derivative. Its chemical structure, featuring a reactive aminomethyl
group, a cyano moiety, and a fluorine atom on a benzene ring, makes it a valuable and
versatile building block in medicinal chemistry and organic synthesis. The presence of the
fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of
derivative compounds, such as metabolic stability and binding affinity, making it an attractive
starting material for drug discovery programs. This document provides a technical overview of
its known properties, a plausible synthetic pathway, and its application as an intermediate,
particularly in the development of therapeutic agents like thrombin inhibitors.

Physicochemical Properties

The key physicochemical properties of 5-(Aminomethyl)-2-fluorobenzonitrile are
summarized below. It is important to note that while several properties have been reported, an
experimental melting point and specific solubility data are not consistently available in the
literature. The compound typically appears as a colorless to off-white solid or solid-liquid
mixture.
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Property Value Source(s)
CAS Number 368426-86-2 [1]
Molecular Formula CsH7FN:2

Molecular Weight 150.15 g/mol

Exact Mass 150.059326 u

Boiling Point 264.2 £ 25.0 °C at 760 mmHg [1]
Density 1.2+0.1 g/cm3 [1]
Flash Point 114 °C

Refractive Index 1.548

pKa (Predicted) 8.51+£0.10

Form Solid / Solid-Liquid Mixture

Melting Point N/A [1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 5-(Aminomethyl)-2-
fluorobenzonitrile is not readily available. However, a logical and common synthetic route can
be constructed from commercially available precursors, such as 5-bromo-2-fluorobenzonitrile.
The following represents a plausible multi-step synthesis.

Proposed Synthetic Workflow
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Caption: Proposed synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile.

Methodology: Synthesis of 5-(Bromomethyl)-2-
fluorobenzonitrile (Precursor)

This protocol describes the radical bromination of 5-methyl-2-fluorobenzonitrile, a common
method for introducing a bromomethyl group.

e Reaction Setup: To a solution of 5-methyl-2-fluorobenzonitrile (1.0 eq) in a suitable solvent
such as carbon tetrachloride (CCls), add N-Bromosuccinimide (NBS, 1.1 eq).

« Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or

benzoyl peroxide.

o Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the
initiation of the radical reaction. Monitor the reaction progress using Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room
temperature. Filter off the succinimide byproduct.

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any
remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. The crude product, 5-
(bromomethyl)-2-fluorobenzonitrile, can be further purified by column chromatography or
recrystallization.

Methodology: Synthesis of 5-(Aminomethyl)-2-
fluorobenzonitrile (Final Product)

This protocol outlines the reduction of an azide intermediate, a reliable method for synthesizing

primary amines.

Azide Formation: Dissolve the precursor 5-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a
polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaNs, 1.2 eq) and

stir the mixture at room temperature until TLC analysis indicates complete conversion to 5-
(azidomethyl)-2-fluorobenzonitrile.

Reduction Reaction Setup: In a separate flask under an inert atmosphere (e.g., Nitrogen or
Argon), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlHa,
1.5 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

Addition: Cool the reducing agent suspension to 0 °C. Slowly add a solution of the 5-
(azidomethyl)-2-fluorobenzonitrile intermediate in the same anhydrous solvent.

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until the
azide is fully consumed. Carefully quench the reaction by the sequential slow addition of
water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser
workup).

Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with an
organic solvent (e.g., ethyl acetate). Combine the organic filtrates, dry over anhydrous
sodium sulfate, filter, and concentrate in vacuo. The final product, 5-(Aminomethyl)-2-
fluorobenzonitrile, can be purified by column chromatography on silica gel.
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Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in public
databases, the expected NMR and IR characteristics can be predicted based on its structure.

e 1H NMR:

o Aromatic Protons (3H): Signals expected in the range of & 7.0-7.8 ppm, showing complex
splitting patterns due to fluorine-proton and proton-proton coupling.

o Methylene Protons (-CHz-): A singlet or a closely coupled multiplet around & 3.8-4.2 ppm.

o Amine Protons (-NHz): A broad singlet, typically in the range of & 1.5-3.0 ppm, whose
chemical shift can vary with concentration and solvent.

e BC NMR:

o Aromatic Carbons (6C): Multiple signals between 6 110-165 ppm. The carbon attached to
fluorine will show a large C-F coupling constant.

o Nitrile Carbon (-CN): A signal around & 115-120 ppm.
o Methylene Carbon (-CHz-): A signal around & 40-50 ppm.
e IR Spectroscopy:

o N-H Stretch: A medium to weak absorption band (often two peaks for a primary amine)
around 3300-3400 cm~1.

o C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm~1.
o C=N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm~1.

o C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm~—1.

Biological Activity and Applications
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The primary documented application of 5-(Aminomethyl)-2-fluorobenzonitrile is as a key
intermediate in the synthesis of direct thrombin inhibitors. Thrombin (Factor lla) is a critical
serine protease that plays a central role in the coagulation cascade, the physiological process
responsible for blood clot formation.

Role in Thrombin Inhibition

Thrombin's primary function is to convert soluble fibrinogen into insoluble fibrin strands, which
form the mesh of a blood clot. It also activates other clotting factors, amplifying the coagulation
response. Direct thrombin inhibitors are anticoagulant drugs that bind directly to the active site
of thrombin, blocking its enzymatic activity and thereby preventing fibrin formation and clot
propagation. 5-(Aminomethyl)-2-fluorobenzonitrile provides a scaffold that can be
elaborated into more complex molecules designed to fit into the active site of the thrombin
enzyme.

. Direct Thrombin Inhibitor
(Pmthromb'” (Factor ”D (Derived from CAS 368426-86-2)

\,;itor Xa/Va Complex / Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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